molecular formula C20H16N2O2 B6038906 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

Cat. No. B6038906
M. Wt: 316.4 g/mol
InChI Key: FETQTAIPPBVULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide, commonly known as NOX-A12, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NOX-A12 is a selective and potent antagonist of the chemokine CXCL12, which plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases.

Mechanism of Action

NOX-A12 acts as a competitive inhibitor of CXCL12 by binding to its receptor, CXCR4, and preventing the activation of downstream signaling pathways. CXCL12 is a chemokine that plays a critical role in cell migration, proliferation, and survival. The overexpression of CXCL12 has been associated with various pathological conditions, including cancer, inflammation, and autoimmune diseases. By inhibiting CXCL12, NOX-A12 can suppress tumor growth and metastasis, reduce inflammation, and improve disease symptoms.
Biochemical and Physiological Effects:
NOX-A12 has been shown to have potent and selective inhibitory effects on CXCL12, with a binding affinity in the nanomolar range. The inhibition of CXCL12 by NOX-A12 can lead to a reduction in tumor growth and metastasis, as well as a decrease in inflammation and autoimmune responses. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of NOX-A12 is its high selectivity and potency for CXCL12 inhibition, which reduces the risk of off-target effects. Additionally, NOX-A12 has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of NOX-A12 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, the high cost of synthesis and purification of NOX-A12 can limit its accessibility for research purposes.

Future Directions

There are several potential future directions for the research and development of NOX-A12. One direction is to investigate the combination of NOX-A12 with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further studies are needed to evaluate the safety and efficacy of NOX-A12 in clinical trials. Another direction is to explore the potential applications of NOX-A12 in other diseases, such as cardiovascular diseases and transplantation. Furthermore, the development of more efficient and cost-effective synthesis methods for NOX-A12 can increase its accessibility for research purposes.

Synthesis Methods

The synthesis of NOX-A12 involves the condensation of 4-naphtho[1,2-d][1,3]oxazole-2-amine and 4-bromoacetophenone in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with propionyl chloride to obtain the final product, NOX-A12. The purity and yield of NOX-A12 can be improved by recrystallization and column chromatography.

Scientific Research Applications

NOX-A12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The inhibition of CXCL12 by NOX-A12 has been shown to reduce tumor growth and metastasis in preclinical models of breast, pancreatic, and prostate cancer. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis, NOX-A12 has been shown to reduce inflammation and improve disease symptoms. Furthermore, NOX-A12 has potential applications in preventing graft rejection in transplantation and treating cardiovascular diseases.

properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-2-18(23)21-15-10-7-14(8-11-15)20-22-19-16-6-4-3-5-13(16)9-12-17(19)24-20/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETQTAIPPBVULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.